5-Aminopyridine-3-sulfonamide
Overview
Description
5-Aminopyridine-3-sulfonamide is a compound with the CAS Number 62009-21-6 . It has a molecular weight of 173.2 and is a solid in physical form . The IUPAC name for this compound is 5-amino-3-pyridinesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H7N3O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,6H2,(H2,7,9,10)
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 173.2 . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Synthesis and Complexation with Metal Ions :
- The synthesis of tosylated 4-aminopyridine, a related compound to 5-Aminopyridine-3-sulfonamide, and its complexation with Ni(II) and Fe(II) ions was studied. These complexes have potential applications in enhancing the biological and catalytic potential of the ligand in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
One-Pot Synthesis of Heterocyclic Compounds :
- A one-pot synthesis method for N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides was developed. These compounds are of interest due to their potential applications in creating novel pharmaceuticals (Rozentsveig et al., 2013).
Synthesis of Sulfonylurea Herbicides :
- The synthesis of imazosulfuron, a sulfonylurea herbicide, and its derivatives was explored using 2- aminopyridine and chlorosulfonic acid as raw materials. This research contributes to the development of herbicides in agricultural chemistry (Gui-zhe, 2015).
Synthesis and Evaluation of Antibiotics :
- The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides and their potential as novel antibiotics were investigated. This research contributes to the development of new antibiotics in the fight against resistant bacterial strains (El Hassani et al., 2017).
Carbonic Anhydrase Inhibition for Antiglaucoma Applications :
- Research on sulfonamides, including derivatives of this compound, as carbonic anhydrase inhibitors showed their potential for lowering intraocular pressure, suggesting their use in antiglaucoma therapies (Supuran et al., 1998).
Direct Synthesis of Sulfonamides from Thiols and Amines :
- The direct synthesis of sulfonamides, including those related to this compound, from thiols and amines was explored. This method is significant for the pharmaceutical industry due to its efficiency and reduced waste generation (Cao et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
5-Aminopyridine-3-sulfonamide is a type of sulfonamide, a class of synthetic antibiotics . Sulfonamides are known to target the enzyme dihydropteroate synthase (DHPS), which plays a crucial role in the synthesis of folic acid in bacteria . By inhibiting DHPS, sulfonamides prevent the production of folic acid, a vital component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They bind to the active site of DHPS, thereby blocking the access of PABA, which is a substrate for this enzyme . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting DHPS, the compound disrupts the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleic acids and certain amino acids, which are essential for bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides in general are known for their good absorption from the gastrointestinal tract, wide distribution throughout body fluids and tissues, metabolism in the liver, and excretion primarily through the kidneys .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By blocking the synthesis of folic acid, the compound disrupts critical cellular processes in bacteria, including the production of nucleic acids and certain amino acids . This disruption leads to a halt in bacterial growth, making this compound an effective bacteriostatic agent .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s bioavailability . .
Biochemical Analysis
Biochemical Properties
5-Aminopyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The sulfonamide group in this compound can bind to the zinc ion in the active site of carbonic anhydrase, inhibiting its activity . Additionally, this compound may interact with other proteins that have sulfonamide-binding sites, affecting their function and activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of certain kinases and phosphatases, which are critical regulators of cell signaling pathways . By modulating these enzymes, this compound can alter the phosphorylation state of key signaling proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound may impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The sulfonamide group in the compound can form strong interactions with metal ions, such as zinc, in the active sites of enzymes like carbonic anhydrase . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, this compound may act as an inhibitor or activator of other enzymes by binding to their active or allosteric sites, thereby modulating their function. These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression. These changes can be monitored through in vitro and in vivo studies to assess the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular responses. It is crucial to determine the optimal dosage range to minimize adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can inhibit enzymes such as carbonic anhydrase, affecting the hydration of carbon dioxide and subsequent metabolic reactions . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and metabolic flux. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on the expression levels of transporters and binding proteins, influencing its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . This localization can impact the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular compartments. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-aminopyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICDCKVYZROEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506801 | |
Record name | 5-Aminopyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62009-21-6 | |
Record name | 5-Aminopyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminopyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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